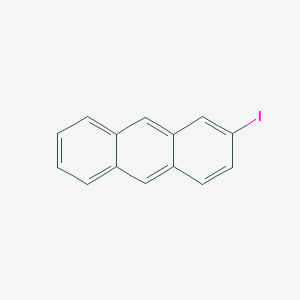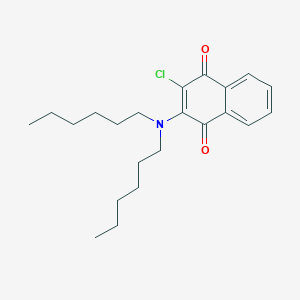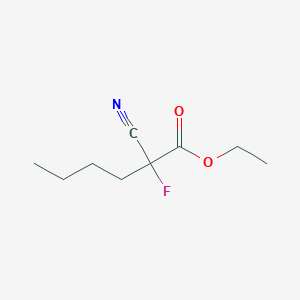
Ethyl 2-cyano-2-fluorohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-2-fluorohexanoate is an organic compound with the molecular formula C9H14FNO2 It is a derivative of hexanoic acid, featuring both a cyano group (-CN) and a fluoro group (-F) attached to the second carbon atom of the hexanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-fluorohexanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromohexanoate with potassium fluoride in the presence of a phase transfer catalyst. The reaction is typically carried out under an inert atmosphere, such as argon, and at elevated temperatures to facilitate the substitution of the bromo group with a fluoro group .
Another method involves the cyanoacetylation of amines, where ethyl cyanoacetate reacts with various substituted amines under different conditions to yield cyanoacetamide derivatives . This method can be adapted to produce this compound by using appropriate starting materials and reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality this compound for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyano-2-fluorohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The cyano and fluoro groups can participate in nucleophilic substitution reactions, where nucleophiles replace these functional groups under appropriate conditions.
Condensation Reactions: The compound can undergo condensation reactions with other carbonyl-containing compounds to form more complex structures.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium fluoride (KF) and phase transfer catalysts.
Condensation: Reagents such as aldehydes or ketones, along with bases like sodium hydroxide (NaOH), are used.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted hexanoates, while reduction reactions can produce amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-2-fluorohexanoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers use this compound to study the effects of cyano and fluoro groups on biological activity and molecular interactions.
Wirkmechanismus
The mechanism of action of ethyl 2-cyano-2-fluorohexanoate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles, while the fluoro group can influence the compound’s reactivity and stability. These interactions can lead to the formation of new chemical bonds and the modulation of biological activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-cyano-2-fluorohexanoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-2-bromohexanoate: Similar structure but with a bromo group instead of a fluoro group.
Ethyl 2-cyano-2-chlorohexanoate: Contains a chloro group instead of a fluoro group.
Ethyl 2-cyano-2-iodohexanoate: Features an iodo group in place of the fluoro group.
These compounds share similar reactivity patterns but differ in their specific chemical and physical properties due to the nature of the halogen substituent.
Eigenschaften
CAS-Nummer |
18283-14-2 |
|---|---|
Molekularformel |
C9H14FNO2 |
Molekulargewicht |
187.21 g/mol |
IUPAC-Name |
ethyl 2-cyano-2-fluorohexanoate |
InChI |
InChI=1S/C9H14FNO2/c1-3-5-6-9(10,7-11)8(12)13-4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
OXSFGCXQEUAXGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C#N)(C(=O)OCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,9,11-Tetraethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14706089.png)
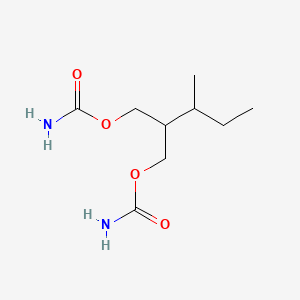
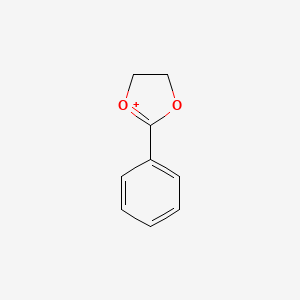
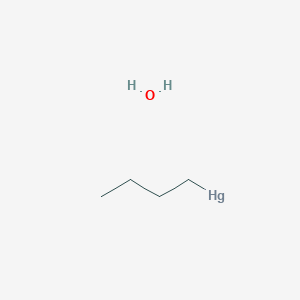
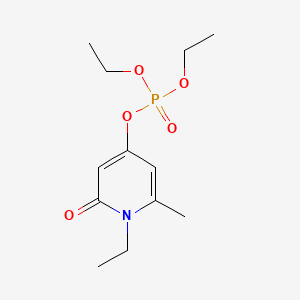
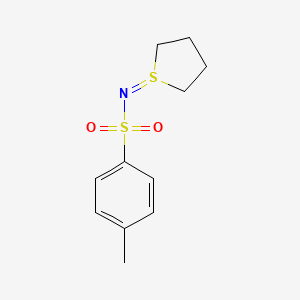
![1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14706121.png)
![[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate](/img/structure/B14706129.png)

![8-Acetyl-5a,7a-dimethyl-4,5,5a,5b,6,7,7a,10,10a,10b,11,12-dodecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-2(3h)-one](/img/structure/B14706135.png)
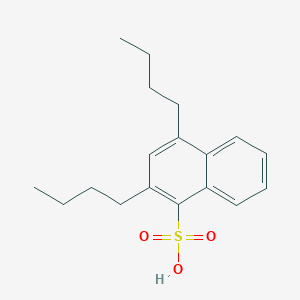
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14706143.png)
